molecular formula C15H21N3O7 B2638392 3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]-2-[(3-HYDROXYPROPYL)AMINO]PROPANOIC ACID CAS No. 1047679-80-0

3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]-2-[(3-HYDROXYPROPYL)AMINO]PROPANOIC ACID

Cat. No.: B2638392
CAS No.: 1047679-80-0
M. Wt: 355.347
InChI Key: BUOATONODACYQJ-UHFFFAOYSA-N
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Description

3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy group, a nitrophenyl group, a carbamoyl group, and a hydroxypropylamino group.

Scientific Research Applications

3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the nitration of an ethoxybenzene derivative, followed by the introduction of a carbamoyl group through a reaction with an isocyanate. The final step involves the addition of a hydroxypropylamino group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon. Oxidizing agents such as potassium permanganate may also be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized compounds.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid
  • 3-[(4-Ethoxy-2-aminophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid
  • 3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-methoxypropyl)amino]propanoic acid

Uniqueness

3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-ethoxy-2-nitroanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O7/c1-2-25-10-4-5-11(13(8-10)18(23)24)17-14(20)9-12(15(21)22)16-6-3-7-19/h4-5,8,12,16,19H,2-3,6-7,9H2,1H3,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOATONODACYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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